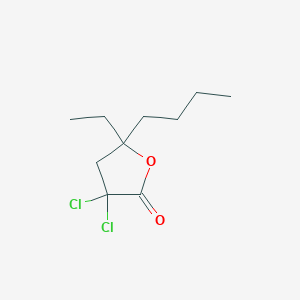![molecular formula C22H16OS B14380140 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one CAS No. 88656-17-1](/img/structure/B14380140.png)
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is a heterocyclic compound that features a thiopyran ring fused with a cycloheptane ring and substituted with phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,4-diphenyl-1,3-butadiene with sulfur to form the thiopyran ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiopyran ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used .
Applications De Recherche Scientifique
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activity, making them candidates for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one and its derivatives often involves interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiopyrans: Compounds with a thiopyran ring but different substituents.
Dihydrothiopyrans: Reduced forms of thiopyrans.
Sulfoxides and Sulfones: Oxidized derivatives of thiopyrans.
Uniqueness
1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one is unique due to its fused ring structure and the presence of phenyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications .
Propriétés
Numéro CAS |
88656-17-1 |
|---|---|
Formule moléculaire |
C22H16OS |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1,4-diphenyl-9H-cyclohepta[c]thiopyran-3-one |
InChI |
InChI=1S/C22H16OS/c23-22-20(16-10-4-1-5-11-16)18-14-8-3-9-15-19(18)21(24-22)17-12-6-2-7-13-17/h1-14H,15H2 |
Clé InChI |
ASCUENONMSPZCQ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=CC2=C(C(=O)SC(=C21)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


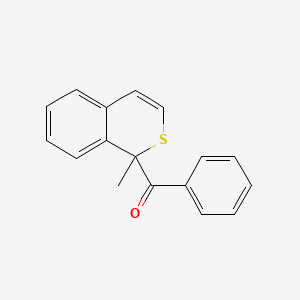
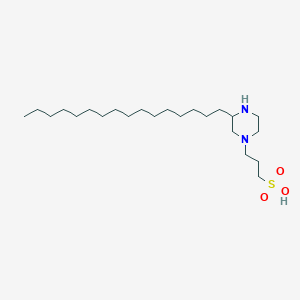
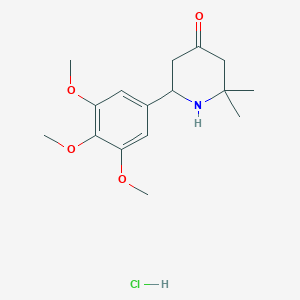
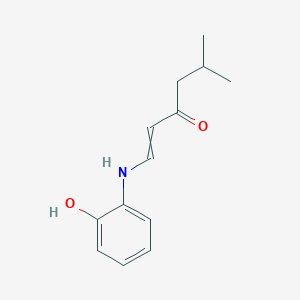
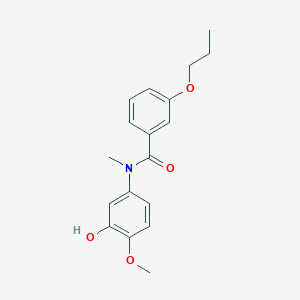
![Spiro[2.5]octan-2-ol](/img/structure/B14380095.png)
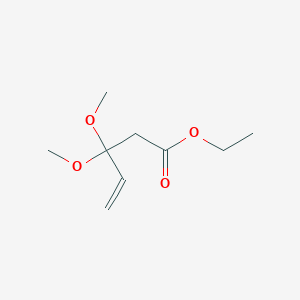

![1-Methyl-4-[(2-methyl-2-nonyl-1,3-dioxolan-4-YL)methyl]piperazine](/img/structure/B14380112.png)
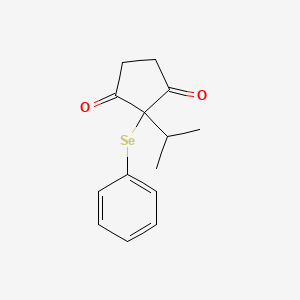

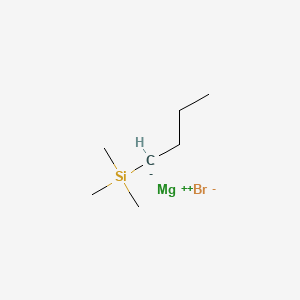
![(4E)-4-[(3-Aminopropyl)imino]-5,5-diethyl-4,5-dihydrofuran-2-amine](/img/structure/B14380123.png)
